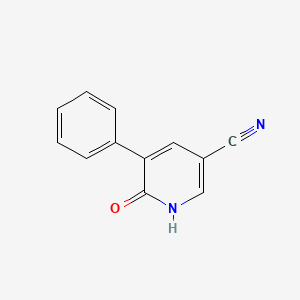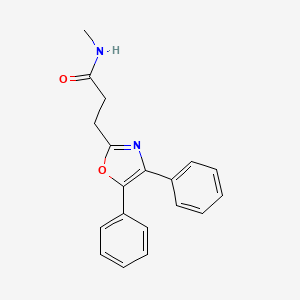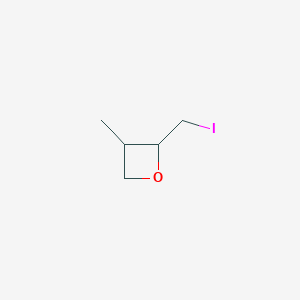![molecular formula C12H8ClN3O2 B13872075 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)
3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is a complex organic compound with a unique structure that combines a chlorinated benzonitrile moiety with a pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzonitrile, followed by the introduction of the pyridazinone ring through a series of condensation and cyclization reactions. The hydroxymethyl group is then introduced via a selective reduction process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as employing ionic liquids as solvents, can also be explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the nitrile group produces an amine derivative.
- Substitution reactions can yield various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridazinone ring and the hydroxymethyl group allows for specific interactions with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3-Chloro-5-(hydroxymethyl)benzonitrile
- 3-Chloro-5-(hydroxymethyl)pyridazine
- 3-Chloro-5-(hydroxymethyl)benzamide
Comparison: Compared to similar compounds, 3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the combination of the benzonitrile and pyridazinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H8ClN3O2 |
|---|---|
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
3-chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-3-8(6-14)4-10(5-9)16-2-1-12(18)11(7-17)15-16/h1-5,17H,7H2 |
Clé InChI |
ZWKVFQAJTJTFLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C(C1=O)CO)C2=CC(=CC(=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)
![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)





![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)

![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)
![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B13872062.png)

